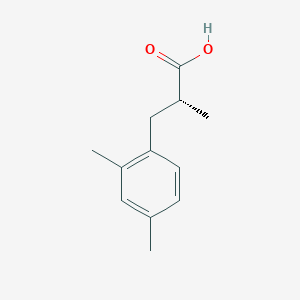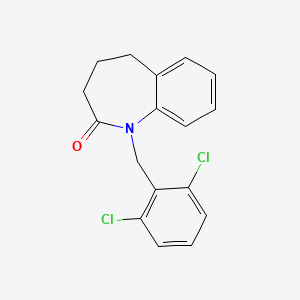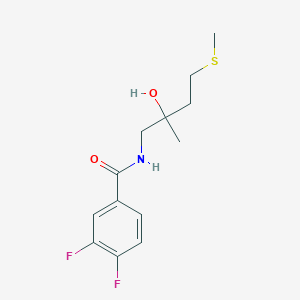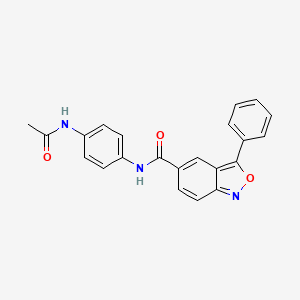![molecular formula C17H11N3O2S B2809175 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide CAS No. 863589-41-7](/img/structure/B2809175.png)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . It has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor . This compound has been synthesized and tested for its PI3K inhibitory activity, showing potent inhibitory activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The initial compound, N-(pyridin-2-yl)furan-2-carboxamide, was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol . This was then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to afford the corresponding carbothioamide . The carbothioamide was then oxidized with potassium ferricyanide in alkaline medium to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The N-heterocyclic core of the compound was found to be directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis
The compound was subjected to various chemical reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis
The compound is a colorless solid with a melting point of 116–118 °C . It was characterized by NMR and HRMS analysis .Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that thiazole-based heterocyclic amides, including those related to the compound , have been synthesized and investigated for antimicrobial activity. One such study on a thiazole-based amide showed promising antimicrobial activity against a range of Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).
Antiprotozoal Agents
Another research avenue explores the antiprotozoal properties of related compounds. For example, studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the compound of interest, have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Synthetic Methodologies and Chemical Reactivity
The synthesis and reactivity of related compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, have been explored, providing valuable insights into synthetic methodologies that could be applicable to the synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide. These studies contribute to the broader chemical knowledge necessary for the development of novel compounds with potential applications in drug discovery and material science (El’chaninov & Aleksandrov, 2017).
Biological Activity and Drug Design
Further research into the biological activity of thiazolo[4,5-b]pyridine derivatives, similar in structure to the target compound, has been conducted to evaluate their potential in drug design. For instance, some thiazolo[4,5-b]pyridine-2(3H)-one derivatives have shown moderate inhibitory activity against cancer cell lines in screenings according to US NCI protocols. This indicates that derivatives of this compound might also possess biological activities worth exploring for therapeutic applications (Lozynskyi et al., 2018).
Mécanisme D'action
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) enzymes , which play a crucial role in cellular functions such as growth and proliferation.
Mode of Action
The compound’s interaction with its targets involves the formation of key hydrogen bonds . This interaction inhibits the activity of PI3K enzymes, leading to changes in cellular functions such as cell growth and proliferation .
Biochemical Pathways
The inhibition of PI3K enzymes affects several biochemical pathways. PI3K is a part of the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound can potentially disrupt these processes, leading to antitumor effects .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of PI3K enzymes and disruption of the PI3K/AKT/mTOR pathway . This can lead to decreased cell growth and proliferation, potentially resulting in antitumor effects .
Analyse Biochimique
Biochemical Properties
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide has been reported to possess a broad spectrum of pharmacological activities . It has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Cellular Effects
In cellular contexts, this compound has been shown to influence cell function by inhibiting PI3K, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3K can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger in cells, and thus affect downstream signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K, leading to its inhibition . This inhibition can affect downstream signaling pathways, including the Akt/mTOR pathway, which plays a crucial role in regulating cell growth and survival .
Metabolic Pathways
Given its inhibitory activity against PI3K, it is likely to impact the PI3K/Akt signaling pathway .
Propriétés
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-15(14-7-3-9-22-14)19-12-5-1-4-11(10-12)16-20-13-6-2-8-18-17(13)23-16/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJMRRWOZWRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-3-(3,4-dimethylbenzoyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2809094.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2809098.png)
![N-Methyl-N-[2-[3-(2-methylpropoxy)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2809100.png)



![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2809108.png)
![2-(3,4-Dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2809109.png)
![N-(3,5-difluorobenzyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2809111.png)
![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2809114.png)

